molecular formula C17H25N5O4 B13529358 tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate

tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate

Cat. No.: B13529358
M. Wt: 363.4 g/mol
InChI Key: ATSAQJJQNIRRJK-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate: is a complex organic compound that features both azide and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azide group can undergo oxidation reactions to form nitrenes, which are highly reactive intermediates.

    Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of nitrenes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azides or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
  • Employed in click chemistry due to the presence of the azide group.

Biology:

  • Potential applications in bioconjugation techniques, where the azide group can be used to attach biomolecules to various surfaces or other molecules.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

Industry:

  • Used in the development of new materials with specific properties, such as polymers with unique functionalities.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate largely depends on the specific application. In bioconjugation, the azide group can undergo a cycloaddition reaction with alkynes to form triazoles, a reaction known as the Huisgen cycloaddition or click reaction. This reaction is highly specific and efficient, making it useful for attaching molecules in a controlled manner.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Azidomethyl benzene: Contains the azidomethyl group but lacks the carbamate functionality.

    N-Boc aniline: Similar in having the Boc-protected amino group but lacks the azidomethyl group.

Uniqueness:

  • The combination of both azide and carbamate groups in tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate makes it particularly versatile for various synthetic applications. The azide group allows for click chemistry reactions, while the carbamate group provides stability and protection for the amino functionality.

Properties

Molecular Formula

C17H25N5O4

Molecular Weight

363.4 g/mol

IUPAC Name

tert-butyl N-[4-(azidomethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate

InChI

InChI=1S/C17H25N5O4/c1-16(2,3)25-14(23)20-12-8-7-11(10-19-22-18)9-13(12)21-15(24)26-17(4,5)6/h7-9H,10H2,1-6H3,(H,20,23)(H,21,24)

InChI Key

ATSAQJJQNIRRJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CN=[N+]=[N-])NC(=O)OC(C)(C)C

Origin of Product

United States

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